molecular formula C24H20BrClN4OS B15037843 N'-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide

N'-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide

Cat. No.: B15037843
M. Wt: 527.9 g/mol
InChI Key: YYWAKPVMHYPKAX-LQKURTRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide typically involves multiple steps. One common method includes the condensation of 3-bromobenzaldehyde with 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone or potassium carbonate in DMF.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new halogenated derivatives or other substituted products.

Scientific Research Applications

N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole moiety. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the benzimidazole moiety, makes it a versatile compound for various research applications.

Properties

Molecular Formula

C24H20BrClN4OS

Molecular Weight

527.9 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H20BrClN4OS/c1-16(18-5-4-6-19(25)13-18)28-29-23(31)15-32-24-27-21-7-2-3-8-22(21)30(24)14-17-9-11-20(26)12-10-17/h2-13H,14-15H2,1H3,(H,29,31)/b28-16+

InChI Key

YYWAKPVMHYPKAX-LQKURTRISA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)/C4=CC(=CC=C4)Br

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.